molecular formula C25H27N3O3S B11276941 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11276941
M. Wt: 449.6 g/mol
InChI Key: NAAINJLVVQJIHG-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dihydroisoquinoline moiety with a sulfonyl group and a tetrahydrophthalazinone core, making it a subject of interest for researchers in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which involves the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . This method produces the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize catalytic amounts of reagents to optimize yield and reduce costs. For example, the use of cerium ammonium nitrate (CAN) and sodium bromate as oxidizing agents has been reported to facilitate the synthesis of related dihydroisoquinoline derivatives . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate (CAN), sodium bromate, sodium acetate, and hydroxylamine. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile and petroleum ether .

Major Products

Major products formed from these reactions include hydroxy derivatives, substituted tetrahydrophthalazinones, and various functionalized dihydroisoquinoline compounds .

Scientific Research Applications

4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. For example, it acts as a highly potent and selective inhibitor of aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. The carboxylate group of the compound occupies the oxyanion hole, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline moiety to bind in an adjacent hydrophobic pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its unique combination of a dihydroisoquinoline moiety with a sulfonyl group and a tetrahydrophthalazinone core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

4-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-ethylphenyl]-5,6,7,8-tetrahydro-2H-phthalazin-1-one

InChI

InChI=1S/C25H27N3O3S/c1-2-17-11-12-19(24-21-9-5-6-10-22(21)25(29)27-26-24)15-23(17)32(30,31)28-14-13-18-7-3-4-8-20(18)16-28/h3-4,7-8,11-12,15H,2,5-6,9-10,13-14,16H2,1H3,(H,27,29)

InChI Key

NAAINJLVVQJIHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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